molecular formula C9H7Br2NO2 B6281373 rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2260937-81-1

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans

Numéro de catalogue B6281373
Numéro CAS: 2260937-81-1
Poids moléculaire: 321
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans (RDCPCA, trans) is an organic compound, first synthesized in the early 1990s, that has been the subject of numerous studies due to its unique structural features and potential applications. RDCPCA, trans is a chiral compound, meaning that it has a non-superimposable mirror image, and is composed of a cyclopropane ring with two bromine substituents and a carboxylic acid group. It is an important intermediate in the synthesis of other compounds, and has been used in a variety of scientific research applications, including as a catalyst for asymmetric synthesis and as a reagent for the preparation of novel compounds.

Applications De Recherche Scientifique

RDCPCA, trans has been used in a variety of scientific research applications. It has been used as a catalyst for asymmetric synthesis, as a reagent for the preparation of novel compounds, and as a chiral ligand for the synthesis of optically active compounds. It has also been used in the synthesis of heterocycles, such as pyridine, pyrrole, and quinoline derivatives.

Mécanisme D'action

The mechanism of action of RDCPCA, trans is not yet fully understood. However, it is believed that the cyclopropane ring acts as a chiral scaffold, promoting the formation of optically active compounds. Additionally, the bromine substituents are thought to play a role in the catalytic cycle, as they are believed to facilitate the formation of a reactive intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of RDCPCA, trans are not yet fully understood. It has been shown to have minimal toxicity in laboratory animals, but its effects on humans are not yet known.

Avantages Et Limitations Des Expériences En Laboratoire

RDCPCA, trans has several advantages for lab experiments. It is a chiral compound, meaning that it can be used to synthesize optically active compounds. Additionally, it is easy to synthesize, and its reaction conditions are mild. However, it is important to note that RDCPCA, trans is a relatively unstable compound, and its shelf life is limited.

Orientations Futures

Given the potential applications of RDCPCA, trans, there are many possible future directions for research. These include further research into its mechanism of action, its potential toxicity in humans, and its potential applications in the synthesis of novel compounds. Additionally, further research into its stability and shelf life could help to improve its use in laboratory experiments. Finally, research into its potential applications in asymmetric synthesis could lead to the development of new catalysts for the synthesis of optically active compounds.

Méthodes De Synthèse

RDCPCA, trans is typically synthesized via a two-step reaction. In the first step, a cyclopropyl bromide is reacted with potassium carbonate in methanol to form the cyclopropane ring. In the second step, the cyclopropane is reacted with 2,3-dibromopyridine in acetic acid to yield RDCPCA, trans. This method was first reported in 1990 by researchers at the University of Tokyo.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, Grignard reaction, cyclopropanation, and carboxylation.", "Starting Materials": [ "3,5-dibromopyridine", "magnesium", "ethylmagnesium bromide", "cyclopropane", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 3,5-dibromopyridine using bromine in methanol to obtain 3,5-dibromo-2-pyridinecarboxylic acid.", "Step 2: Grignard reaction of 3,5-dibromo-2-pyridinecarboxylic acid with magnesium in dry ether to obtain the corresponding Grignard reagent.", "Step 3: Cyclopropanation of the Grignard reagent with cyclopropane in tetrahydrofuran to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane.", "Step 4: Carboxylation of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane with carbon dioxide in methanol in the presence of sodium hydroxide to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid.", "Step 5: Purification of the product by acidification with hydrochloric acid, extraction with diethyl ether, washing with sodium bicarbonate and sodium sulfate, and drying to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans." ] }

Numéro CAS

2260937-81-1

Nom du produit

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans

Formule moléculaire

C9H7Br2NO2

Poids moléculaire

321

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.